molecular formula C17H10ClN3O2S B251645 N-(2,1,3-benzothiadiazol-4-yl)-5-(3-chlorophenyl)-2-furancarboxamide

N-(2,1,3-benzothiadiazol-4-yl)-5-(3-chlorophenyl)-2-furancarboxamide

Cat. No.: B251645
M. Wt: 355.8 g/mol
InChI Key: IPTGRSACOGFTEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,1,3-benzothiadiazol-4-yl)-5-(3-chlorophenyl)-2-furancarboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound, also known as BCFA, is a heterocyclic compound that contains both a benzothiadiazole and a furan ring.

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis Techniques : This compound is synthesized using novel heterocyclic compounds involving reactions with various derivatives and characterized through spectral studies, including 1HNMR, 13CNMR, FT-IR, and LC-MS (Patel, Patel, & Shah, 2015).
  • Reactivity and Derivatives : The compound's reactivity includes electrophilic substitution reactions, leading to the synthesis of various derivatives (Aleksandrov & El’chaninov, 2017).

Antimicrobial and Antifungal Properties

  • Antibacterial and Antifungal Activities : Studies show this compound's derivatives have significant antibacterial and antifungal properties against various microorganisms, including gram-positive and gram-negative bacteria and fungi (Idrees, Kola, & Siddiqui, 2019).

Potential Therapeutic Applications

  • Anticancer Properties : Some derivatives show promise in inhibiting cancer cell growth, exhibiting significant anticancer activity in vitro against various cancer cell lines (Tiwari et al., 2017).
  • Anticonvulsant Activity : Certain derivatives exhibit potent anticonvulsant activity, comparable to standard drugs in electroshock method tests (Singh, Sarthy, & Lohani, 2012).

Photophysical and Electrochemical Properties

  • Photoluminescence and OLED Applications : The compound and its derivatives exhibit high fluorescent quantum yields and are being explored for applications in organic light-emitting diodes (OLEDs) (Neto et al., 2005).

Additional Applications

  • Nematocidal Activity : Novel derivatives containing this compound show significant nematocidal activity against certain nematode species, indicating potential use in agricultural applications (Liu et al., 2022).

Properties

Molecular Formula

C17H10ClN3O2S

Molecular Weight

355.8 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-5-(3-chlorophenyl)furan-2-carboxamide

InChI

InChI=1S/C17H10ClN3O2S/c18-11-4-1-3-10(9-11)14-7-8-15(23-14)17(22)19-12-5-2-6-13-16(12)21-24-20-13/h1-9H,(H,19,22)

InChI Key

IPTGRSACOGFTEC-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)NC3=CC=CC4=NSN=C43

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)NC3=CC=CC4=NSN=C43

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,1,3-benzothiadiazol-4-yl)-5-(3-chlorophenyl)-2-furancarboxamide
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N-(2,1,3-benzothiadiazol-4-yl)-5-(3-chlorophenyl)-2-furancarboxamide
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N-(2,1,3-benzothiadiazol-4-yl)-5-(3-chlorophenyl)-2-furancarboxamide
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N-(2,1,3-benzothiadiazol-4-yl)-5-(3-chlorophenyl)-2-furancarboxamide
Reactant of Route 5
N-(2,1,3-benzothiadiazol-4-yl)-5-(3-chlorophenyl)-2-furancarboxamide
Reactant of Route 6
N-(2,1,3-benzothiadiazol-4-yl)-5-(3-chlorophenyl)-2-furancarboxamide

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